molecular formula C20H19N3O3S3 B2903511 N-(8H-indeno[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097899-47-2

N-(8H-indeno[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2903511
CAS No.: 1097899-47-2
M. Wt: 445.57
InChI Key: LKNLGDURMQKEEO-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic architecture, designed for pharmaceutical research and chemical biology. This compound incorporates an 8H-indeno[1,2-d]thiazol-2-amine scaffold linked via a carboxamide bridge to a piperidine-2-carboxamide unit bearing a thiophen-2-ylsulfonyl group. The structural combination of thiazole and indeno moieties is recognized in medicinal chemistry for its potential bioactivity, with related indeno-thiazole derivatives serving as key structural motifs in pharmaceutical research . The inclusion of the thiophene-sulfonyl group is a significant feature, as thiophene and thiazole subunits are frequently employed in the design of histone deacetylase (HDAC) inhibitors for investigating oncology targets and other epigenetic pathways . The core indeno-thiazole amine structure presents a privileged scaffold that may allow this compound to interact with various biological targets. Similar thiazole-carboxamide derivatives have demonstrated notable inhibitory activity against enzymes like α-glucosidase, suggesting potential for metabolic disorder research . Furthermore, indole and thiazole-based compounds are extensively investigated for a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects, highlighting the research value of such heterocyclic systems . The presence of the sulfonyl group adjacent to the piperidine ring may facilitate targeted interactions with enzyme active sites, potentially enabling inhibition of specific enzymatic processes relevant to disease pathology. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S3/c24-19(15-8-3-4-10-23(15)29(25,26)17-9-5-11-27-17)22-20-21-18-14-7-2-1-6-13(14)12-16(18)28-20/h1-2,5-7,9,11,15H,3-4,8,10,12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNLGDURMQKEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a piperidine ring connected to an indeno-thiazole moiety and a thiophenesulfonyl group. Its molecular formula is C20H19N3O3S3C_{20}H_{19}N_{3}O_{3}S_{3} with a molecular weight of 445.6 g/mol. The unique combination of these structural elements contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the indeno[1,2-d]thiazole scaffold. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth.

Case Study: Inhibition of SARS-CoV-2 Protease

A study demonstrated that derivatives of 8H-indeno[1,2-d]thiazole exhibited inhibitory activity against the SARS-CoV-2 3CL protease, crucial for viral replication. One representative compound showed an IC50 value of 1.28 ± 0.17 μM, indicating significant potential as an antiviral agent .

Antimicrobial Properties

The thiazole and thiophene components are known for their antimicrobial activities. Research has shown that compounds with similar structures can exhibit effective antibacterial and antifungal properties.

Case Study: Antimicrobial Activity Evaluation

In vitro studies evaluated the antimicrobial efficacy of synthesized derivatives against various bacterial strains and fungi. Results indicated that certain compounds displayed significant antimicrobial activity, suggesting their potential use in treating infections caused by resistant pathogens .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound and its biological targets. These studies help elucidate the binding modes and affinities for specific enzymes or receptors, providing insights into its mechanism of action.

Case Study: Binding Affinity Analysis

Docking simulations revealed that the compound could effectively bind to key targets involved in cancer progression and microbial resistance. This information is crucial for optimizing the design of more potent derivatives .

Drug Development Potential

Given its diverse biological activities, N-(8H-indeno[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide holds promise as a lead compound in drug development for various therapeutic areas including oncology and infectious diseases.

Future Directions: Synthesis of Novel Derivatives

Ongoing research focuses on synthesizing novel derivatives with modified functional groups to enhance efficacy and reduce toxicity. The aim is to develop compounds that can be advanced into clinical trials for further evaluation .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibits cancer cell growth; potential against SARS-CoV-2IC50 = 1.28 ± 0.17 μM against SARS-CoV-2 protease
Antimicrobial PropertiesEffective against bacterial and fungal strainsSignificant antimicrobial activity observed
Molecular DockingInsights into binding interactions with biological targetsIdentified key targets for further research
Drug DevelopmentPotential lead compound for therapeutic applicationsOngoing synthesis of novel derivatives

Comparison with Similar Compounds

Structural Analogs in the 8H-Indeno[1,2-d]thiazole Series

Key derivatives and their biochemical profiles are summarized below:

Table 1: Structural and Biochemical Comparison of Selected 8H-Indeno[1,2-d]thiazole Derivatives
Compound Name Substituents Yield (%) Key Functional Groups IC₅₀ (SARS-CoV-2 3CLpro) Reference
Target Compound Thiophen-2-ylsulfonyl-piperidine-2-carboxamide N/A Sulfonyl, piperidine, carboxamide Not reported (analog 4 : 6.42 μM)
4 () 5-Methoxy-8H-indeno[1,2-d]thiazole, 3,5-dimethoxybenzamide 50% Methoxy, benzamide 6.42 ± 0.90 μM
7c () 6-Isobutoxy-8H-indeno[1,2-d]thiazole, 3,5-dimethoxybenzamide 40% Isobutoxy, benzamide Critical for activity (exact IC₅₀ not reported)
7l () Expanded six-membered ring N/A Modified core structure No activity
10a/10b () Open-ring derivatives N/A Linearized core No activity
38 () (5-Methylpyridin-2-yl)-amine 69% Pyridinylamine Not tested for SARS-CoV-2
1-6 () N-Phenyl-8H-indeno[1,2-d]thiazol-2-amine 34% Phenylamine Not tested for SARS-CoV-2
Key Observations:

Core Modifications: The indeno-thiazole core is essential for activity. Expanding it to a six-membered ring (7l) or linearizing it (10a/10b) abolished inhibitory effects . Substituents at position 5 or 6 (e.g., methoxy, isobutoxy) enhance activity, while electron-withdrawing groups reduce potency .

Piperidine vs. Benzamide Derivatives :

  • The target compound’s piperidine-2-carboxamide group distinguishes it from benzamide derivatives like 4 and 7c , which show moderate activity. The sulfonyl-thiophene moiety may improve pharmacokinetic properties compared to simple benzamides .

Amine Substituents :

  • Derivatives with aryl amines (e.g., 1-6 , 38 ) exhibit diverse synthetic yields (12–69%) but lack SARS-CoV-2 activity data. Their structural simplicity contrasts with the target compound’s complexity .

SAR (Structure-Activity Relationship) Insights

  • Critical Substituents :
    • Methoxy groups at position 5 or 6 (e.g., 4 , 7c ) are optimal for 3CLpro inhibition.
    • Isobutoxy groups (e.g., 7c ) enhance binding, likely through hydrophobic interactions .
  • Negative Modifications :
    • Electron-withdrawing groups (e.g., chloro in 7e ) reduce activity.
    • Heterocyclic additions (e.g., pyridine in 38 ) or sulfonyl groups (as in the target compound) require further evaluation for antiviral specificity .

Q & A

Q. What synthetic strategies are optimal for constructing the indeno-thiazole and thiophene sulfonyl motifs in this compound?

The compound’s synthesis likely involves multi-step reactions, including:

  • Nucleophilic substitution for sulfonamide formation (e.g., coupling thiophene sulfonyl chloride with a piperidine intermediate) .
  • Heterocyclic ring closure for the indeno-thiazole core via cyclization of thioamide precursors under acidic or thermal conditions .
  • Amide bond formation between the piperidine-carboxylic acid and indeno-thiazole amine using carbodiimide coupling agents (e.g., EDC/HOBt) . Key considerations: Monitor reaction intermediates via TLC or LC-MS, and optimize solvent systems (e.g., DMF or THF) to enhance yields.

Q. How can the compound’s structure and purity be rigorously validated?

Use a combination of:

  • 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for thiophene/indeno-thiazole) and aliphatic signals (δ 1.5–4.0 ppm for piperidine) .
  • X-ray crystallography : Resolve conformational details (e.g., bond angles of the thiazole ring and sulfonyl group geometry) .
  • HRMS : Confirm molecular ion peaks with <2 ppm mass error .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. What computational methods are effective for predicting this compound’s binding affinity to biological targets (e.g., proteases or kinases)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., D1 protease’s catalytic pocket, as suggested in related sulfonamide inhibitors) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) to validate binding modes .
  • Pharmacophore mapping : Identify critical features (e.g., sulfonyl acceptor, indeno-thiazole hydrophobic surface) for activity .

Q. How can researchers resolve discrepancies in bioassay data (e.g., inconsistent IC50 values across studies)?

  • Assay standardization : Control variables like cell line passage number, ATP concentration (for kinase assays), and incubation time .
  • SAR analysis : Compare derivatives (e.g., replacing thiophene with furan or modifying the piperidine substituents) to isolate structural drivers of activity .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of variability .

Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields in heterocyclic ring formation)?

  • Catalytic optimization : Screen Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for indeno-thiazole functionalization) .
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .
  • DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and stoichiometry to identify robust conditions .

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